4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 8-hydroxyquinoline-5-carbaldehyde. The reaction is usually carried out in an alcoholic medium, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to intercalate with DNA can disrupt cellular processes, leading to antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(2-(trifluoromethyl)phenyl]methylene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts specific biological activities and enhances its ability to form stable metal complexes. This makes it particularly valuable in medicinal chemistry and coordination chemistry .
Properties
Molecular Formula |
C17H12FN3O2 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2/c18-13-6-3-11(4-7-13)17(23)21-20-10-12-5-8-15(22)16-14(12)2-1-9-19-16/h1-10,22H,(H,21,23)/b20-10+ |
InChI Key |
BBHAKFOMDVMSAO-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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